molecular formula C11H15NO2 B041383 (S)-Ethyl 3-amino-3-phenylpropanoate CAS No. 3082-69-7

(S)-Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B041383
CAS No.: 3082-69-7
M. Wt: 193.24 g/mol
InChI Key: NUWRDXMXYDWUAN-JTQLQIEISA-N
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Description

(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester characterized by a phenyl group and an ethyl ester moiety at the β-position of the amino acid backbone. Its enantiomeric purity and structural features make it a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and fibrotic disorders .

Properties

IUPAC Name

ethyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRDXMXYDWUAN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358773
Record name (S)-Ethyl 3-amino-3-phenylpropanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-69-7
Record name Ethyl (βS)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-69-7
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Record name (S)-Ethyl 3-amino-3-phenylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-, ethyl ester, (βS)
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Preparation Methods

Reductive Amination of Ethyl 3-Oxo-3-Phenylpropanoate

A foundational route involves the reductive amination of ethyl 3-oxo-3-phenylpropanoate. This ketone precursor is synthesized via Claisen condensation between ethyl acetate and benzaldehyde derivatives. The subsequent reduction of the oxo group employs sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate, yielding the target amino ester.

Critical parameters include:

  • Temperature : 25–40°C to minimize side reactions.

  • Solvent : Methanol or ethanol for optimal solubility.

  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation-based reductions.

Characterization of intermediates is achieved through ¹H-NMR , with ethyl 3-oxo-3-phenylpropanoate exhibiting distinct enol tautomer signals at δ 5.54 ppm (enol-CH=C) and δ 12.45 ppm (enol-OH). The final product’s enantiomeric purity depends on the reducing agent’s stereoselectivity, often requiring chiral auxiliaries or catalysts.

Enzymatic and Biocatalytic Approaches

Lipase-Catalyzed Kinetic Resolution

The enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate, a precursor to the amino ester, is detailed in US Patent 20060205056A1 . Lipases (e.g., Candida rugosa lipase) catalyze transesterification with acyl donors (e.g., vinyl acetate), selectively acylating the (R)-enantiomer and leaving the (S)-alcohol unreacted.

Key Process Metrics :

Acyl DonorReaction Time (h)Conversion (%)ee (S)-Alcoholee (R)-Ester
Vinyl acetate2055.610097.8
Vinyl propionate16052.199.998.7

This method achieves >99% ee for the (S)-enantiomer under optimized conditions (45°C, t-butylmethylether solvent). The resolved (S)-ethyl 3-hydroxy-3-phenylpropionate is subsequently aminated via Mitsunobu reaction or nucleophilic substitution to yield the target amino ester.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Chemical Synthesis : Offers rapid throughput but struggles with stereochemical control, often requiring costly chiral catalysts.

  • Enzymatic Resolution : Achieves superior ee (>99%) and is scalable, with lipases reusable for multiple cycles. However, longer reaction times (up to 160 hours) may hinder industrial adoption.

Environmental and Economic Considerations

Enzymatic methods are solvent-efficient , utilizing minimal organic media (e.g., 4% v/v vinyl acetate) . In contrast, chemical routes generate stoichiometric waste, necessitating purification steps that increase production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-3-phenylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • (S)-Ethyl 3-amino-3-phenylpropanoate serves as a precursor for the synthesis of various therapeutic agents. Notably, it is involved in the production of selective serotonin reuptake inhibitors (SSRIs), such as (S)-dapoxetine, which is used to treat depression and anxiety disorders .
  • Organic Synthesis
    • The compound is utilized as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, enhancing its utility in synthetic organic chemistry.
  • Biological Activities
    • Neuroprotective Effects : Research indicates that compounds with similar structures may influence neurotransmitter systems, potentially offering neuroprotective benefits.
    • Antioxidant Properties : The phenyl group in the structure enhances antioxidant activity by scavenging free radicals.
    • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.

Case Study 1: Synthesis of SSRIs

A study highlighted the efficient enzymatic synthesis of (S)-dapoxetine from this compound using lipase-catalyzed hydrolysis. This method demonstrated high enantioselectivity and yield, showcasing the compound's importance in drug development .

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism by which (S)-Ethyl 3-amino-3-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. It can also interact with receptors in the nervous system, influencing neurotransmitter pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Ethyl 3-amino-3-phenylpropanoate

Property (S)-Enantiomer (R)-Enantiomer
Synthesis Method Tartaric acid resolution Asymmetric catalysis (N-tert-butylsulfinyl proline)
Optical Rotation [α]²⁸D = −15.6 (CH₂Cl₂) [α]²⁵D = +106 (EtOH)
Pharmaceutical Role Intermediate for αvβ6 integrin antagonists Precursor for dapoxetine

The R-enantiomer exhibits superior enantioselectivity in β-lactam formation (84% yield, [α]²⁵D = +106) compared to the S-form .

Methyl vs. Ethyl Esters

Property (S)-Ethyl Ester (±)-Methyl Ester
Molecular Weight 229.70 (hydrochloride) 179.21 (free base)
Application Drug intermediate for fibrosis targets Precursor for chloroquinoline derivatives
Stability Stable under inert storage (−20°C) Requires chiral resolution for enantiopurity

The ethyl ester’s higher lipophilicity enhances bioavailability, making it preferable for oral drug candidates .

tert-Butyl Esters

Compound Molecular Weight Storage Conditions Application
tert-Butyl (3S)-3-amino-3-phenylpropanoate 221.29 Below −20°C Stable intermediates for peptide coupling
tert-Butyl (3R)-3-amino-3-phenylpropanoate 221.29 Ambient High-cost chiral building blocks (JP¥36,500/250 mg)

The tert-butyl group improves steric protection of the amino group, reducing racemization during synthesis .

Oxo and Fluorinated Derivatives

Compound Structure Key Difference Application
Ethyl 3-oxo-3-phenylpropanoate Lacks amino group Intermediate for ketone synthesis Used in flavor/fragrance industry
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorine at β-position Enhanced metabolic stability Research in fluorinated drug design

Fluorinated derivatives exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and small atomic radius .

Biological Activity

(S)-Ethyl 3-amino-3-phenylpropanoate (EAPP) is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its neuroprotective properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H15_{15}NO2_2
  • Molar Mass : Approximately 193.24 g/mol
  • Chirality : The compound possesses a stereogenic center, leading to distinct biological activities depending on its enantiomeric form.

The compound is synthesized from various starting materials, including ethyl esters and amino acids, through multiple synthetic routes that highlight its versatility in organic synthesis.

Neuroprotective Properties

Recent studies have indicated that this compound exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to its potential to promote nerve growth and protect against neuronal damage.

Key Findings

  • Neurotrophic Effects : In animal models, EAPP has shown the ability to enhance neurotrophic factor levels, which are crucial for neuronal survival and growth.
  • Mechanism of Action : Although the exact mechanisms remain under investigation, it is hypothesized that EAPP may modulate neurotransmitter systems or influence cellular signaling pathways involved in neuroprotection.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods:

  • Esterification : This involves the reaction of (S)-3-amino-3-phenylpropanoic acid with ethanol, often using an acid catalyst.
  • Reduction Reactions : The compound can also be synthesized via reduction of its corresponding ketone using chiral reducing agents.

Applications

  • Pharmaceutical Development : EAPP serves as a precursor for the synthesis of various bioactive compounds, including S-dapoxetine, which is used to treat premature ejaculation.
  • Antiviral Properties : Preliminary studies suggest that EAPP may exhibit antiviral activity against certain pathogens, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarityKey Features
(S)-Methyl 3-amino-3-phenylpropanoate37088-66-70.94Methyl ester instead of ethyl
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride83649-47-20.86Hydrochloride salt form
(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride2061996-52-70.86Different substituents on phenyl group

The unique ethyl ester configuration of EAPP distinguishes it from other similar compounds, enhancing its role in drug synthesis related to sexual health treatments.

Case Studies and Research Findings

  • Neuroprotective Studies : Research conducted on rodent models demonstrated that administration of EAPP resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups.
  • Antiviral Activity : In vitro assays have indicated that EAPP may inhibit viral replication; however, clinical efficacy remains to be established through further trials.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (S)-Ethyl 3-amino-3-phenylpropanoate?

The compound is typically synthesized via the Rodionov reaction , starting from aldehydes. For example, derivatives are prepared by reacting appropriate aldehydes with ethyl nitroacetate under basic conditions, followed by reduction of the nitro group to an amine. Esterification or direct isolation of the enantiopure product using chiral catalysts completes the synthesis . This method is scalable and adaptable to diverse aryl substituents.

Advanced Synthesis: How can enantioselective synthesis of this compound be optimized?

High enantioselectivity (e.g., >90% ee) is achieved using chiral catalysts such as N-tert-butylsulfinyl-L-proline-derived amides. These catalysts enable asymmetric induction during the key bond-forming step. Reaction parameters like temperature (-78°C for LDA-mediated reactions), solvent (THF), and stoichiometry must be tightly controlled to minimize racemization . Gram-scale syntheses have been demonstrated, ensuring practicality for medicinal chemistry applications .

Characterization: What analytical methods validate the stereochemical purity of this compound?

  • Chiral GC or HPLC : Separation on chiral stationary phases (e.g., Agilent HP-chiral) resolves enantiomers, with retention times (e.g., tR = 66.0 min for R-enantiomer vs. tS = 74.0 min for S-enantiomer) .
  • Optical Rotation : Specific rotation measurements (e.g., [α]²⁵D = +106 for R-enantiomer in EtOH) confirm enantiopurity .
  • 1H-NMR : Distinct splitting patterns (e.g., δ 2.87 dd for diastereotopic protons) provide structural confirmation .

Biocatalytic vs. Chemical Synthesis: How do enzymatic methods compare to traditional catalysis for producing enantiopure derivatives?

Enzymatic strategies (e.g., using Pseudomonas cepacia lipase) offer high enantioselectivity (>99% ee) under mild conditions, avoiding harsh reagents. In contrast, chemical methods (e.g., LDA-mediated cyclization) require cryogenic temperatures but achieve comparable yields (~84%). The choice depends on scalability, cost, and downstream functionalization needs .

Structure-Activity Relationship (SAR): How do structural modifications impact biological activity in medicinal applications?

Derivatives of this compound are key intermediates for αvβ6 integrin antagonists , which target pulmonary fibrosis. Modifications to the phenyl ring (e.g., pyridyl substitution) or ester group (e.g., tert-butyl esters) alter binding affinity and pharmacokinetics. For example, tert-butyl esters improve metabolic stability, while electron-withdrawing groups on the aryl ring enhance target engagement .

Data Contradictions: How can discrepancies in enantiomeric excess (ee%) between studies be resolved?

Discrepancies often arise from differences in catalyst systems or workup conditions . For instance, enzymatic resolutions may yield higher ee% than metal-catalyzed methods due to reduced side reactions. Cross-validation using multiple analytical techniques (e.g., GC + optical rotation) and adherence to standardized protocols (e.g., ICH guidelines) mitigate such issues .

Scalability: What challenges arise in scaling up asymmetric synthesis?

Key challenges include:

  • Catalyst Loading : Reducing expensive chiral catalyst usage while maintaining ee%.
  • Purification : Column chromatography may be impractical; alternatives like crystallization (e.g., using HCl salts) are preferred .
  • Temperature Control : Large-scale cryogenic reactions require specialized equipment, increasing costs .

Stability and Storage: What conditions preserve the compound’s enantiopurity during storage?

Store below -20°C under inert gas (N2/Ar) to prevent hydrolysis or racemization. Tert-butyl derivatives (e.g., tert-butyl (3S)-3-amino-3-phenylpropanoate) are more stable than ethyl esters but still require stringent moisture control .

Applications in Drug Discovery: How is this compound used in developing FDA-approved therapeutics?

It serves as a chiral building block for dapoxetine (a serotonin reuptake inhibitor) and sitagliptin (a DPP-4 inhibitor). The β-amino ester core enables facile conversion to ketones or amines for further functionalization .

Reaction Optimization: How can competing side reactions (e.g., over-reduction) be minimized during synthesis?

  • Selective Reducing Agents : Use NaBH4/CeCl3 for selective nitro group reduction without affecting esters.
  • Protecting Groups : Temporary protection of the amine (e.g., Boc) prevents undesired nucleophilic attacks during esterification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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